molecular formula C9H6F3N3O B1412310 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine CAS No. 1823496-56-5

2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B1412310
CAS No.: 1823496-56-5
M. Wt: 229.16 g/mol
InChI Key: WEAQPGABMCTUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine is a chemical compound that has been extensively studied for its scientific research applications. This compound has been synthesized using various methods and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Anticancer Agents

Compounds derived from 1,3,4-oxadiazoles, such as 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine, have shown significant potential as anticancer agents. Research indicates that these compounds can have moderate cytotoxicity against cancer cell lines, making them viable candidates for further investigation in cancer treatment (Redda & Gangapuram, 2007).

Coordination Polymers

These compounds play a crucial role in the formation of coordination polymers. For example, isomeric oxadiazol-pyridine ligands have been used to synthesize various novel coordination polymers with diverse structures and properties. These polymers exhibit interesting features such as solid-state luminescent properties and potential applications in luminescence sensing (Ding et al., 2017).

Synthesis of Pyridine Derivatives

This compound and its derivatives are key intermediates in synthesizing various pyridyl compounds. These compounds have applications in the development of COMT inhibitors and other pharmaceuticals (Kiss, Ferreira, & Learmonth, 2008).

Thermally Stable Polymers

The derivatives of 1,3,4-oxadiazole, including those with this compound, have been used in the synthesis of new, thermally stable polyimides and poly(amide-imides). These materials show promise in various applications due to their high thermal stability and solubility in polar solvents (Mansoori et al., 2012).

Insecticidal Activity

Certain 1,3,4-oxadiazole derivatives, when grafted onto polymers like chitosan, demonstrate significant insecticidal activity. This makes them potential candidates for developing new, effective insecticides (Elbarbary et al., 2021).

Electroluminescent Materials

Compounds containing 1,3,4-oxadiazole, such as those derived from this compound, have been used in the development of electroluminescent materials. These materials are vital for organic light-emitting devices (OLEDs), showcasing high efficiency and effectiveness (Su et al., 2021).

Future Directions

For more detailed information, you can refer to the literature sources . Keep in mind that further studies and experimental data are necessary to fully understand this compound’s properties and potential applications.

Properties

IUPAC Name

2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c1-5-6(8-15-13-4-16-8)2-3-7(14-5)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAQPGABMCTUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine
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2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine
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2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine
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2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine
Reactant of Route 5
2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine
Reactant of Route 6
2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine

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